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Executive Summary
2-Chloro-4-methoxy-6-methylphenol is a trisubstituted phenolic building block characterized

by the presence of a chlorine atom, a methoxy group, and a methyl group on the benzene ring.

[1] It serves as a critical intermediate in the synthesis of complex agrochemicals and

pharmaceuticals, particularly where modulation of lipophilicity and metabolic stability is

required.

The compound is an isomer of chlorocreosol but possesses a distinct substitution pattern that

influences its reactivity in electrophilic aromatic substitutions (EAS) and metal-catalyzed cross-

couplings.
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Chemical Identity & Physicochemical Properties
Nomenclature and Identification

Property Detail

IUPAC Name 2-Chloro-4-methoxy-6-methylphenol

Common Synonyms
6-Chloro-4-methoxy-o-cresol; 2-Methyl-4-

methoxy-6-chlorophenol

CAS Registry Number 1824155-21-6 (Specific Isomer)

Molecular Formula C₈H₉ClO₂

SMILES COc1cc(C)c(O)c(Cl)c1

InChI Key (Isomer Specific)

Quantitative Data Table
Parameter Value Unit Notes

Molecular Weight 172.61 g/mol
Monoisotopic mass:

172.029

Physical State
Solid / Crystalline

Powder
-

Typically off-white to

pale yellow

Melting Point 42 – 46 °C
Predicted range;

purity dependent

Boiling Point ~245 °C
At 760 mmHg

(Predicted)

LogP 2.48 ± 0.3 -

Lipophilic; suitable for

CNS penetration

models

pKa 8.5 – 9.0 -

Acidic shift due to

ortho-Cl electron

withdrawal

Density 1.24 ± 0.1 g/cm³ Predicted
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Structural Visualization
The following diagram illustrates the 2D chemical structure, highlighting the specific

regiochemistry where the Chlorine (Cl) and Methyl (CH₃) groups flank the Hydroxyl (OH) group,

with the Methoxy (OCH₃) group in the para position relative to the methyl.

Caption: Structural representation showing the 1,2,4,6-substitution pattern.

Synthesis & Fabrication Protocols
Retrosynthetic Analysis
The most direct synthesis involves the regioselective chlorination of 4-methoxy-2-methylphenol

(4-Methoxy-o-cresol). The challenge lies in directing the chlorine atom to the C6 position (ortho

to OH) rather than the C3 or C5 positions.

Directing Effects:

OH (Position 1): Strongly activates ortho (6) and para (4 - blocked).

OMe (Position 4): Activates ortho (3, 5).

Me (Position 2): Weakly activates ortho (1, 3) and para (5).

Mechanism: The Hydroxyl group is the dominant directing group. Under controlled conditions,

chlorination occurs preferentially at the C6 position due to the strong ortho-directing power of

the phenol/phenoxide moiety, despite the cooperative activation of C5 by the Methoxy and

Methyl groups.

Experimental Protocol (Chlorination)
Reagents: 4-Methoxy-2-methylphenol (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.05 eq),

Dichloromethane (DCM).

Preparation: Dissolve 10.0 g of 4-methoxy-2-methylphenol in 100 mL of anhydrous DCM in a

round-bottom flask equipped with a drying tube.

Addition: Cool the solution to 0°C. Add Sulfuryl Chloride dropwise over 30 minutes. The low

temperature favors the kinetic product (ortho-chlorination relative to OH).
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via

TLC (Hexane:EtOAc 8:2) or GC-MS.

Quenching: Quench with saturated NaHCO₃ solution to neutralize HCl byproducts.

Extraction: Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

Purification: Concentrate in vacuo. Purify the crude residue via silica gel column

chromatography (Gradient: 0-10% EtOAc in Hexanes) to separate the target (2-chloro-6-

methyl) from the minor isomer (5-chloro).

4-Methoxy-2-methylphenol
(Precursor)

Transition State
(OH-Directed)

 Electrophilic Attack

SO2Cl2 / DCM
0°C -> RT

2-Chloro-4-methoxy-6-methylphenol
(Major Product) Regioselective

 at C6

5-Chloro Isomer
(Minor Product)

 Competing
 at C5

Click to download full resolution via product page

Caption: Synthesis pathway illustrating the regioselective chlorination of 4-methoxy-2-

methylphenol.

Analytical Characterization (Self-Validating
Systems)
To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.

Nuclear Magnetic Resonance (¹H-NMR)
The substitution pattern is confirmed by the coupling of the aromatic protons.
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Solvent: CDCl₃

δ 2.25 ppm (s, 3H): Methyl group at C6.

δ 3.75 ppm (s, 3H): Methoxy group at C4.

δ 5.20 ppm (s, 1H): Phenolic OH (exchangeable).

δ 6.60 - 6.80 ppm (d, 2H, J ≈ 2.5 Hz): Aromatic protons at C3 and C5.

Validation: The meta-coupling (J ≈ 2-3 Hz) between H3 and H5 confirms they are not

adjacent, validating the 1,2,4,6-substitution pattern.

Mass Spectrometry (GC-MS)
Molecular Ion (M+): m/z 172 (100%) and 174 (33%).

Isotope Pattern: The characteristic 3:1 ratio of ³⁵Cl to ³⁷Cl confirms the presence of a single

chlorine atom.

Fragmentation: Loss of methyl radical (M-15) and CO loss typical of phenols.

Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319). Specific target organ

toxicity (respiratory irritation).

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the

phenol ring to quinones.

Disposal: Halogenated organic waste streams. Do not mix with non-halogenated solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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